1-Bromo-3-phenoxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

As a Reference Material:

1-Bromo-3-phenoxybenzene is primarily used as a certified reference material (CRM) in analytical chemistry [, , ]. CRMs are highly characterized and standardized materials used to calibrate analytical instruments, validate analytical methods, and ensure the accuracy and consistency of analytical measurements [].

Potential Applications in Medicinal Chemistry:

While research on 1-bromo-3-phenoxybenzene itself is limited, its chemical structure shares similarities with some molecules with potential applications in medicinal chemistry. The presence of the bromine and ether functional groups suggests potential for further exploration in areas such as:

- Drug Discovery: The molecule could serve as a lead compound for the development of new drugs with specific biological activities. However, further research is needed to explore its potential therapeutic effects and mechanisms of action [].

- Medicinal Chemistry Research: The molecule could be used as a building block for the synthesis of more complex molecules with desired biological properties [].

- The information on potential applications in medicinal chemistry is based on the structural features of the molecule and does not represent established or confirmed uses.

- Further research is necessary to determine if 1-bromo-3-phenoxybenzene has any actual therapeutic applications.

- Origin: While the natural occurrence of 3-bromodiphenyl ether is not extensively documented in scientific literature, synthesis methods have been established for laboratory preparations [].

- Significance: Research on 3-bromodiphenyl ether focuses on its potential applications in organic synthesis as a reactant or intermediate [, ].

Molecular Structure Analysis

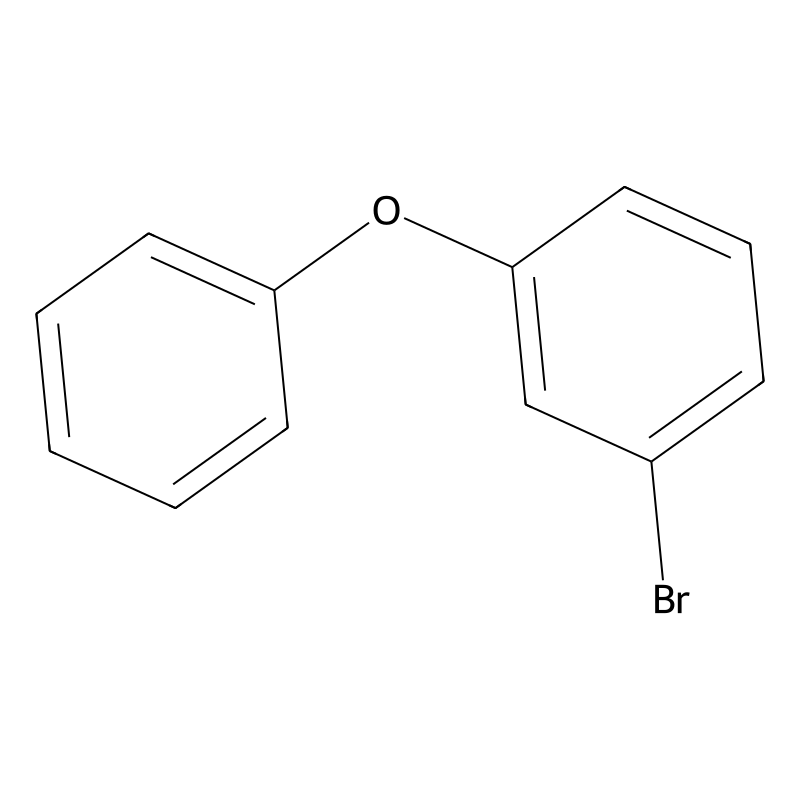

3-bromodiphenyl ether consists of two phenyl rings (six-membered carbon rings with alternating single and double bonds) linked by an ether bridge (an oxygen atom bonded to two carbon atoms). The bromine atom is attached to one of the phenyl rings at the third position (meta position) relative to the ether bridge. This structure influences the compound's chemical properties [, ].

Chemical Reactions Analysis

Synthesis of 3-bromodiphenyl ether can be achieved through various methods documented in scientific literature. Here's an example reaction:

- Bromination of phenetole: Phenetole (phenoxyethane) reacts with bromine (Br2) in the presence of a Lewis acid catalyst (e.g., aluminum bromide, AlBr3) to yield 3-bromodiphenyl ether [].

(C6H5OC2H5) + Br2 -> (C6H5O)(C6H4Br) + HBr

Further research explores the application of 3-bromodiphenyl ether as a starting material for the synthesis of more complex molecules [].

Physical And Chemical Properties Analysis

Data available for some physical properties include []:

- Density: 1.477 g/mL at 25°C

Scientific literature emphasizes the importance of handling 3-bromodiphenyl ether with appropriate safety measures due to potential hazards, though specific data might not be readily available. Standard laboratory safety practices for handling organic compounds should be followed [].

Please Note:

- The information provided is based on scientific research related to the potential applications of 3-bromodiphenyl ether.

- Due to the focus on safety in scientific research, specific details regarding toxicity or other hazards might require consultation with safety data sheets (SDS) or relevant experts.

- Nitration: Introduction of nitro groups into the aromatic system.

- Sulfonation: Addition of sulfonic acid groups.

- Friedel-Crafts Reactions: These include alkylation and acylation processes that add alkyl or acyl groups to the aromatic ring .

Additionally, 1-Bromo-3-phenoxybenzene can undergo hydrolysis under acidic conditions, leading to the formation of phenol derivatives .

The biological activity of 1-Bromo-3-phenoxybenzene has been explored in various studies. It exhibits certain levels of toxicity, particularly affecting skin and respiratory systems upon exposure. The compound has been classified as harmful if ingested or inhaled, necessitating proper safety measures during handling . Its derivatives have shown potential antimicrobial properties, which can be harnessed in pharmaceutical applications.

1-Bromo-3-phenoxybenzene can be synthesized through several methods:

- Bromination of Phenoxybenzene: This method involves the direct bromination of phenoxybenzene using bromine in the presence of a catalyst.

- Friedel-Crafts Reaction: A Friedel-Crafts alkylation can be performed using phenol and a suitable alkylating agent, followed by bromination.

- Electrophilic Aromatic Substitution: Utilizing electrophiles to introduce bromine into the aromatic system can also yield this compound .

The primary applications of 1-Bromo-3-phenoxybenzene include:

- Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex molecules, especially in drug development.

- Chemical Research: Used in laboratories for various synthetic pathways due to its reactivity.

- Agricultural Chemicals: Potentially utilized in the formulation of pesticides or herbicides due to its biological activity .

Studies on the interactions of 1-Bromo-3-phenoxybenzene with other compounds have highlighted its ability to form complexes with various substrates, influencing reaction pathways and product yields. Its reactivity with nucleophiles has been particularly noted, which can affect both synthetic strategies and biological interactions .

Several compounds share structural similarities with 1-Bromo-3-phenoxybenzene. These include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-4-phenoxybenzene | C₁₂H₉BrO | Different position of bromine on the benzene ring |

| Phenoxybenzene | C₁₂H₁₀O | Lacks bromine; used as a comparison for reactivity |

| 4-Bromophenol | C₆H₄BrO | Contains a hydroxyl group; used in pharmaceuticals |

Uniqueness

1-Bromo-3-phenoxybenzene stands out due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological properties compared to its analogs. The positioning of functional groups plays a crucial role in determining its applications and effectiveness in various reactions.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard